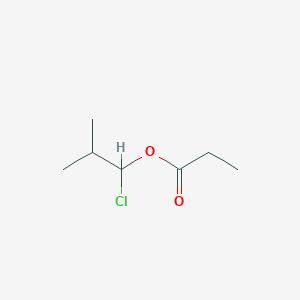

1-Chloro-2-methylpropyl propionate

Vue d'ensemble

Description

1-Chloro-2-methylpropyl propionate is an organic compound with the molecular formula C7H13ClO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is soluble in many organic solvents and has a relatively high density. It is used in various chemical synthesis processes and has applications in different fields such as organic synthesis, softeners, and flame suppressants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylpropyl propionate can be synthesized by reacting propionic acid with chlorite under appropriate conditions. The reaction involves the esterification of propionic acid with 1-chloro-2-methylpropanol .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of cation exchange resins as catalysts. The reaction is carried out in a filling pipe, where 2-methyl-3-chloropropene and water are added. The reaction mixture is cooled to maintain the temperature between 0-45°C, and the product is collected and purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-methylpropyl propionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Esterification Reactions: It can react with alcohols to form different esters.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

Catalysts: Acidic or basic catalysts can be used to facilitate esterification reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, different substituted products can be formed.

Esterification Products: Various esters can be synthesized by reacting with different alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Chloro-2-methylpropyl propionate is characterized by its molecular formula C7H13ClO2. It features a chloro group, which enhances its reactivity, making it suitable for various chemical transformations. The compound's structure allows it to act as an effective intermediate in organic synthesis.

Industrial Applications

- Intermediate in Organic Synthesis :

-

Pharmaceuticals :

- The compound is utilized in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). For instance, it has been noted for its role in the synthesis of lercanidipine, a medication used to treat hypertension . The efficiency of its synthesis can significantly impact the production cost and environmental footprint of pharmaceutical manufacturing.

Case Study: Synthesis of Lercanidipine

A notable application of this compound is in the synthesis of lercanidipine. This process involves several steps where the compound acts as a key intermediate:

- Synthesis Pathway :

- The synthesis begins with the alkylation of appropriate substrates using this compound.

- Subsequent reactions involve hydrolysis and other transformations that yield lercanidipine with high purity.

| Step | Description | Yield |

|---|---|---|

| 1 | Alkylation with substrate | 85% |

| 2 | Hydrolysis | 90% |

| 3 | Final purification | 95% |

This case study highlights the compound's efficiency in pharmaceutical synthesis, showcasing its importance in producing high-value drugs .

Environmental Considerations

The production methods for this compound are evolving to minimize environmental impact. Recent advancements focus on reducing waste generation during synthesis. For example, using solid catalysts instead of traditional acidic catalysts can significantly lower the amount of hazardous waste produced during chemical reactions .

Mécanisme D'action

The mechanism of action of 1-chloro-2-methylpropyl propionate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, forming propionic acid and 1-chloro-2-methylpropanol .

Comparaison Avec Des Composés Similaires

- 1-Chloro-2-methylpropane

- 2-Chloro-2-methylpropane

- 1-Chloro-2-methyl-2-propanol

Comparison: 1-Chloro-2-methylpropyl propionate is unique due to its ester functional group, which allows it to participate in esterification reactions. In contrast, compounds like 1-chloro-2-methylpropane and 2-chloro-2-methylpropane lack this functional group and primarily undergo substitution reactions. The presence of the ester group in this compound also makes it useful in the synthesis of various esters, which is not possible with the other similar compounds .

Activité Biologique

1-Chloro-2-methylpropyl propionate (C7H13ClO2) is an organic compound known for its applications in various fields, including as a chemical intermediate and potential therapeutic agent. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 162.63 g/mol |

| CAS Number | 58304-65-7 |

| Appearance | Colorless liquid |

| Boiling Point | 160 °C |

| Density | 1.03 g/cm³ |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its toxicological effects and potential mutagenicity.

Toxicological Studies

In a study conducted on Fischer 344/N rats, the compound was administered via gavage at doses of 0, 100, or 200 mg/kg body weight over a period of two years. The results indicated significant toxicity, with treated animals showing lower survival rates compared to controls. Histopathological evaluations revealed dose-dependent increases in neoplasms, particularly in the forestomach and preputial glands of male rats. The incidences of squamous-cell papillomas and carcinomas were notably higher in treated groups (Table 1) .

Table 1: Incidences of Neoplastic Lesions in Fischer 344/N Rats

| Tumor Type | Male Control | Male Low Dose (100 mg/kg) | Male High Dose (200 mg/kg) | Female Control | Female Low Dose (100 mg/kg) | Female High Dose (200 mg/kg) |

|---|---|---|---|---|---|---|

| Squamous-cell papillomas | 1/48 | 3/47 | 8/44 | 0/48 | 0/50 | 0/49 |

| Squamous-cell carcinomas | 0/48 | 42/47 | - | - | - | - |

Mutagenicity

Research has indicated that this compound exhibits mutagenic properties. In vitro studies have shown that it can induce gene and chromosomal mutations in cultured rodent cells and insects . This raises concerns regarding its potential as a carcinogen when considering long-term exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by rapid absorption and extensive distribution throughout the body. Following administration, approximately 92% of the compound was eliminated within 24 hours, primarily through urine and exhalation . The primary urinary metabolite identified was trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid, indicating metabolic conversion that may influence its biological effects.

Case Study: Dermal Exposure

A case study involving dermal exposure to products containing this compound highlighted its potential as a skin irritant. Subjects exposed to formulations containing this compound reported symptoms such as erythema and pruritus, suggesting that caution should be exercised when using products with this ingredient .

Case Study: Environmental Impact

Another study evaluated the environmental impact of this compound when released into aquatic ecosystems. It was found to be toxic to several aquatic organisms at low concentrations, raising concerns about its use in consumer products that may enter waterways .

Propriétés

IUPAC Name |

(1-chloro-2-methylpropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXSAYOLYBZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506031 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58304-65-7 | |

| Record name | 1-Chloro-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.